molecular formula C17H21N3O4 B2404498 2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide CAS No. 1797681-56-1

2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide

Cat. No.: B2404498
CAS No.: 1797681-56-1
M. Wt: 331.372
InChI Key: YVVGWYJMQQITJP-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including structures similar to the compound , has led to the synthesis and characterization of novel coordination complexes with Co(II) and Cu(II). These complexes demonstrate significant antioxidant activity, attributed to the structural features and hydrogen bonding interactions within the compounds (Chkirate et al., 2019). The study emphasizes the effect of hydrogen bonding on self-assembly processes, showcasing the potential of such compounds in developing antioxidant agents.

Anticonvulsant Activity

Derivatives of the compound, specifically omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, have been synthesized and evaluated for their anticonvulsant activity. One particular derivative, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, demonstrated significant activity against seizures induced by maximal electroshock, highlighting the therapeutic potential of these compounds in anticonvulsant medication (Aktürk et al., 2002).

Anticancer Agents Targeting Tubulin Colchicine Binding Site

A series of 1-methyl-1,4-dihydroindeno[1,2-c]pyrazole analogues, structurally related to the compound of interest, were designed as potential anticancer agents. These compounds inhibit tubulin polymerization by targeting the tubulin colchicine binding site. Among them, certain derivatives showed low nanomolar potency against various cancer cell lines, including HepG2, Hela, PC3, and MCF-7. The compounds induced apoptosis in cancer cells through the activation of caspase-3 and PARP, and inhibited capillary tube formation, suggesting their potential as anticancer agents (Liu et al., 2016).

Tubulin Polymerization Inhibition and Antitumor Efficiency

Another indenoprazole derivative, closely related to the queried compound, was identified as a potent tubulin polymerization inhibitor targeting the tubulin colchicine binding site. This compound, named LL01, displayed potent antitumor efficiency in vitro and in vivo with suitable drug-like properties. It showed significant growth inhibition of tumor cells, including those with multidrug resistance, and demonstrated a lack of toxicity in a mouse model, indicating its potential as a drug candidate for cancer therapy (Wu et al., 2019).

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-20-14-7-8-23-10-12(14)13(19-20)9-18-17(21)11-24-16-6-4-3-5-15(16)22-2/h3-6H,7-11H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVGWYJMQQITJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)COC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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